3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Description
1,2,3,4-Tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline . It is a commonly occurring substructure in a large number of biologically active compounds .
Synthesis Analysis
A new two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroquinoline involves a cyclic structure which minimizes its steric hindrance .Chemical Reactions Analysis
Catalytic hydroaminoalkylation reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds . The corresponding reactions can be achieved in the presence of group 5 metal, ruthenium, iridium, zirconium, and titanium complexes .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroquinoline include a boiling point of 113-117 °C/10 mmHg, a melting point of 9-14 °C, and a density of 1.061 g/mL at 25 °C .Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(21-11-3-6-15-5-1-2-7-17(15)21)16-9-12-20(13-10-16)26(23,24)18-8-4-14-25-18/h1-2,4-5,7-8,14,16H,3,6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHZXTCMFSCBDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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